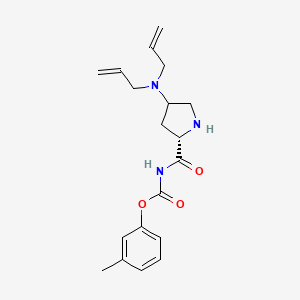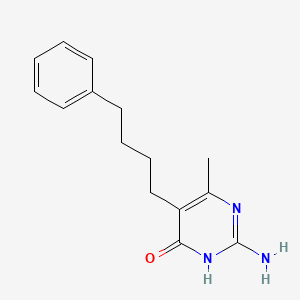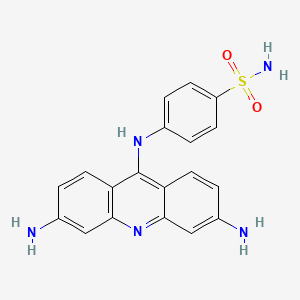![molecular formula C22H18N4O4 B12906752 4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)](/img/structure/B12906752.png)
4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-([2,2’-Bifuran]-5,5’-diyl)bis(N-hydroxybenzimidamide) is a complex organic compound with a unique structure that includes bifuran and benzimidamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-([2,2’-Bifuran]-5,5’-diyl)bis(N-hydroxybenzimidamide) typically involves the reaction of bifuran derivatives with benzimidamide precursors. One common method involves the use of bifuran-5,5’-dicarboxylic acid as a starting material, which is then reacted with N-hydroxybenzimidamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 4,4’-([2,2’-Bifuran]-5,5’-diyl)bis(N-hydroxybenzimidamide) .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-([2,2’-Bifuran]-5,5’-diyl)bis(N-hydroxybenzimidamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bifuran-5,5’-dicarboxylic acid derivatives, while reduction may produce bifuran-5,5’-diamine derivatives .
Applications De Recherche Scientifique
4,4’-([2,2’-Bifuran]-5,5’-diyl)bis(N-hydroxybenzimidamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Mécanisme D'action
The mechanism of action of 4,4’-([2,2’-Bifuran]-5,5’-diyl)bis(N-hydroxybenzimidamide) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bifuran-5,5’-dicarboxylic acid: Similar in structure but lacks the benzimidamide moieties.
4,4’-Dibenzoic acid: Another bifuran derivative with different functional groups.
Bifuran-5,5’-diamine: A reduced form of the compound with amine groups instead of hydroxyl groups.
Uniqueness
4,4’-([2,2’-Bifuran]-5,5’-diyl)bis(N-hydroxybenzimidamide) is unique due to its combination of bifuran and benzimidamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C22H18N4O4 |
|---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
N'-hydroxy-4-[5-[5-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]furan-2-yl]furan-2-yl]benzenecarboximidamide |
InChI |
InChI=1S/C22H18N4O4/c23-21(25-27)15-5-1-13(2-6-15)17-9-11-19(29-17)20-12-10-18(30-20)14-3-7-16(8-4-14)22(24)26-28/h1-12,27-28H,(H2,23,25)(H2,24,26) |
Clé InChI |
AZVYBOWEOYDLRW-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(O3)C4=CC=C(C=C4)/C(=N/O)/N)/C(=N/O)/N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(O3)C4=CC=C(C=C4)C(=NO)N)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12906691.png)




